(E)-3-bromo-3-phenylprop-2-enoic acid

Biocatalysis Unnatural amino acid synthesis Phenylalanine ammonia-lyase engineering

(E)-3-Bromo-3-phenylprop-2-enoic acid (CAS 19078‑73‑0), also known as β‑bromocinnamic acid or 3‑bromo‑3‑phenylacrylic acid, is a halogenated cinnamic acid derivative with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g·mol⁻¹. The compound is characterised by a bromine atom at the β‑position of the α,β‑unsaturated carboxylic acid framework, which imparts distinct electronic and steric properties compared to the parent trans‑cinnamic acid and other halogenated analogues.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 19078-73-0
Cat. No. B3031196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-bromo-3-phenylprop-2-enoic acid
CAS19078-73-0
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC(=O)O)Br
InChIInChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChIKeyUPZBDEYHZXRSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-Bromo-3-phenylprop-2-enoic Acid (CAS 19078-73-0): A Differentiated β-Bromocinnamic Acid for Research and Industrial Procurement


(E)-3-Bromo-3-phenylprop-2-enoic acid (CAS 19078‑73‑0), also known as β‑bromocinnamic acid or 3‑bromo‑3‑phenylacrylic acid, is a halogenated cinnamic acid derivative with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g·mol⁻¹. The compound is characterised by a bromine atom at the β‑position of the α,β‑unsaturated carboxylic acid framework, which imparts distinct electronic and steric properties compared to the parent trans‑cinnamic acid and other halogenated analogues . It is commercially available as a predominantly trans (E) isomer with a typical purity of ≥98% and a melting point of 177–179 °C . The compound serves as both a key synthetic intermediate for unnatural amino acid production and as the active metabolite of the anticonvulsant drug cinromide [1].

Why Generic Substitution Fails for (E)-3-Bromo-3-phenylprop-2-enoic Acid: Comparator-Based Differentiation Evidence


Cinnamic acid derivatives bearing different halogen substituents or substitution patterns cannot be treated as interchangeable procurement items because the identity and position of the halogen atom fundamentally alter enzyme substrate recognition, solid‑state phase behaviour, metabolic fate, and physicochemical properties. The 3‑bromo substitution pattern on (E)-3‑bromo‑3‑phenylprop‑2‑enoic acid yields a unique combination of phenylalanine ammonia‑lyase (PAL) turnover kinetics, polymorphic phase transformation thermodynamics, and metabolic pathway behaviour that diverges quantitatively from the 3‑chloro, 4‑bromo, 3‑fluoro, and 3‑nitro analogues [1]. These differences translate into distinct suitability for biocatalytic amino acid synthesis, solid‑formulation stability, and pharmacokinetic modelling applications [2]. The quantitative evidence presented below establishes that simply ordering an alternative halogenated cinnamic acid without verifying the specific differentiation data will result in scientifically and industrially non‑equivalent outcomes.

Product-Specific Quantitative Differentiation Evidence for (E)-3-Bromo-3-phenylprop-2-enoic Acid


Phenylalanine Ammonia-Lyase (PAL) Turnover Activity: 3-Bromo vs. Parent Cinnamate and Halogenated Analogues

In a direct head‑to‑head enzymatic assay using wild‑type phenylalanine ammonia‑lyase from Rhodotorula graminis (EC 4.3.1.24, pH 9.0, 30 °C), (2E)-3-bromo-cinnamic acid displayed a relative activity of 112% compared to the natural substrate trans-cinnamate (set as 100%), and a turnover number (k_cat) of 2.22 s⁻¹ [1]. By contrast, the 4‑bromo positional isomer exhibited only 17% relative activity with a k_cat of 0.33 s⁻¹, while 3‑fluoro-cinnamic acid reached 128% relative activity and 3‑nitro-cinnamic acid only 54% [2]. The 3‑bromo derivative therefore occupies a distinct performance window: substantially higher activity than the 4‑bromo positional isomer and the 3‑nitro analogue, yet slightly lower than the 3‑fluoro analogue. Engineered PAL variants further amplify this differentiation; the H143N/Q144C double mutant raises the turnover number of (2E)-3-bromo-cinnamic acid to 6.7 s⁻¹, representing a 3‑fold improvement over the wild‑type enzyme [3]. This mutant‑level activity is a critical parameter for preparative‑scale biotransformations, where the corresponding 3‑bromo‑L‑phenylalanine product was obtained with 94% conversion and >99% enantiomeric excess [2].

Biocatalysis Unnatural amino acid synthesis Phenylalanine ammonia-lyase engineering

Solid-State Structural Differentiation from 3-Chloro-trans-Cinnamic Acid: Polymorph and Solid-Solution Phase Behaviour

Systematic co‑crystallisation studies of 3‑bromo‑trans‑cinnamic acid (3‑BrCA) and 3‑chloro‑trans‑cinnamic acid (3‑ClCA) across a range of compositions revealed that the two halogenated analogues produce four distinct solid‑solution structures—two γ‑type and two β‑type—whose formation depends critically on composition [1]. One of the γ‑type solid‑solution structures is not known for either pure 3‑ClCA or pure 3‑BrCA, representing a rare case where the solid‑solution architecture has no counterpart in the phase diagrams of the individual components. Furthermore, UV irradiation of a 1:1 β‑type 3‑ClCA/3‑BrCA solid solution yields three distinct photodimers with {Cl,Cl}, {Cl,Br}, and {Br,Br} substituent patterns in an approximate 1:2:1 ratio, demonstrating a statistical distribution of halogen atoms within the crystal lattice that is unique to the chloro/bromo pair [1]. Independently, pure 3‑BrCA exists as two polymorphic forms (β and γ), with an irreversible γ→β phase transformation occurring at observable rates above approximately 100 °C, and no reverse transformation upon cooling . The 3‑chloro analogue has been reported to undergo a γ→β transformation at a higher temperature of 413 K (~140 °C) [2].

Crystal engineering Solid-state chemistry Polymorph screening

Pharmacokinetic Differentiation: 3-Bromocinnamic Acid as the Quantitatively Defined Active Metabolite of Cinromide

In a controlled pharmacokinetic study in rhesus monkeys (n = 6), intravenous administration of cinromide (3‑bromo‑N‑ethylcinnamamide), its primary amide metabolite 3‑bromocinnamamide, and 3‑bromocinnamic acid in a randomised crossover design established the quantitative metabolic fate of the compound. The fraction of cinromide dose metabolised directly to 3‑bromocinnamic acid was 0.48 ± 0.32, and the fraction of 3‑bromocinnamamide converted to 3‑bromocinnamic acid was 0.53 ± 0.21. Together, 3‑bromocinnamic acid and 3‑bromocinnamamide accounted for 100% (mean 1.00 ± 0.34) of the administered cinromide dose [1]. This quantitatively defined metabolic mass‑balance establishes 3‑bromocinnamic acid as an analytically essential reference standard for any pharmacokinetic or bioanalytical study involving cinromide or its congeners. The compound is not merely a synthetic intermediate but a pharmacologically relevant species that has been shown to contribute to the anticonvulsant effect of the parent drug at clinically comparable serum levels [2]. This differentiates it from other halogenated cinnamic acids (e.g., 3‑chloro‑ or 4‑fluoro‑cinnamic acid), which lack this specific, quantitatively characterised metabolic origin.

Pharmacokinetics Drug metabolism Anticonvulsant metabolite

Physicochemical Property Differentiation: Lipophilicity (LogP) and Ionisation (pKa) as Procurement-Relevant Selectivity Drivers

The computed physicochemical profile of (E)-3-bromo-3-phenylprop-2-enoic acid differentiates it from both the parent cinnamic acid and its 3‑chloro analogue. The target compound has a predicted LogP of 2.507 and a predicted pKa of 3.57 ± 0.10 . By comparison, (E)-3-phenylprop-2-enoic acid (trans‑cinnamic acid) has a LogP of approximately 2.13 and a pKa of 4.44 [1]. The 3‑bromo substitution therefore increases lipophilicity by approximately 0.38 LogP units while lowering the pKa by approximately 0.87 units relative to the parent compound. The 3‑chloro analogue (predicted pKa ~4.27) displays a smaller pKa shift relative to the parent . The bromine atom's greater atomic polarisability and larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) contribute to these differences, which have measurable consequences for membrane permeability and protein binding in QSAR models [2].

Lipophilicity QSAR Drug-like property profiling

Antimicrobial Activity Enhancement Through β-Bromination: Class-Level SAR Differentiation

A systematic structure–activity relationship (SAR) study of cinnamic acid derivatives demonstrated that bromination of the double bond consistently enhanced antimicrobial activity across all tested compounds [1]. In a series where cinnamic acid derivatives were synthesised and subsequently brominated, the brominated compounds exhibited predominantly antifungal activity with moderate activity against Gram‑positive bacteria, whereas the non‑brominated parent compounds showed weaker or no measurable activity in the same disc‑diffusion assays [1]. This finding is corroborated by an independent study of 42 cinnamic acid derivatives, which identified at least four compounds—among them brominated derivatives—as inhibitors of CYP53A15 (benzoate 4‑hydroxylase), a fungal‑specific cytochrome P450 enzyme that represents a validated antifungal drug target [2]. The β‑brominated α,β‑unsaturated carbonyl motif present in (E)-3-bromo-3-phenylprop-2-enoic acid aligns with the pharmacophoric requirements identified in both the antifungal SAR model and the CYP53 inhibition study, where the electrophilic β‑carbon and the halogen substituent are critical for activity. This class‑level SAR evidence positions the 3‑bromo derivative as a more relevant candidate for antimicrobial screening libraries than non‑halogenated or ring‑only‑substituted cinnamic acids.

Antimicrobial SAR Cinnamic acid bromination Antifungal activity

Best-Fit Research and Industrial Application Scenarios for (E)-3-Bromo-3-phenylprop-2-enoic Acid Based on Quantitative Differentiation Evidence


Biocatalytic Synthesis of Enantiopure L-3-Bromo-Phenylalanine Using Engineered PAL Variants

The 112% relative PAL activity (k_cat = 2.22 s⁻¹ wild‑type; 6.7 s⁻¹ H143N/Q144C mutant) of (E)-3-bromo-3-phenylprop-2-enoic acid, combined with the demonstrated preparative‑scale conversion of 94% at >99% ee, makes this compound the substrate of choice for producing enantiomerically pure L‑3‑bromo‑phenylalanine [1]. Procurement should specify the (E)‑isomer to ensure compatibility with the PAL active site geometry validated in the published biotransformation protocol. This scenario is unsuitable for the 4‑bromo positional isomer (17% relative activity) or the 3‑nitro analogue (54%), which would yield substantially lower volumetric productivity in the same engineered enzyme system [1].

Polymorph-Controlled Co-Crystallisation and Solid-Solution Engineering with 3-Chloro-trans-Cinnamic Acid

The formation of four distinct solid‑solution phases between 3‑BrCA and 3‑ClCA—including one γ‑type structure absent in the pure phases of either component—and the 1:2:1 photodimer distribution from UV‑irradiated 1:1 solid solutions, position 3‑BrCA as the essential bromine‑donor component for crystal engineering studies [2]. The ~40 °C lower phase‑transformation onset temperature of pure 3‑BrCA (γ→β at ~100 °C) relative to 3‑ClCA (~140 °C) requires careful control of processing and storage temperatures when 3‑BrCA is incorporated into solid formulations . Researchers should procure the compound with verified polymorphic identity (PXRD characterisation recommended) to ensure reproducibility.

Bioanalytical Reference Standard for Cinromide Pharmacokinetic and Metabolism Studies

3‑Bromocinnamic acid is quantitatively validated as the terminal metabolite of cinromide, accounting for 48% of the direct metabolic conversion from the parent drug and, together with 3‑bromocinnamamide, representing 100 ± 34% of the administered dose in rhesus monkey pharmacokinetic studies [3]. No other halogenated cinnamic acid possesses an equivalent, quantitatively characterised metabolic pathway from a pharmaceutical agent. Analytical laboratories developing HPLC or LC‑MS/MS methods for cinromide bioanalysis must procure a high‑purity (≥98%) reference standard of this compound with documented identity to satisfy regulatory bioanalytical method validation requirements .

Antifungal Screening Library Component Targeting CYP53-Dependent Fungi

Based on class‑level SAR evidence demonstrating that β‑bromination of the cinnamic acid scaffold consistently enhances antifungal activity, and the identification of brominated cinnamic acid derivatives as inhibitors of the fungal‑specific CYP53A15 enzyme [4], (E)-3-bromo-3-phenylprop-2-enoic acid is a structurally justified inclusion in antifungal screening decks. Procurement for this application should favour the (E)‑isomer, as the α,β‑unsaturated carbonyl geometry is a recognised pharmacophoric element in the CYP53 inhibitor pharmacophore model [4]. The compound should be used in parallel with non‑halogenated cinnamic acid as a negative control to confirm the bromine‑dependent activity enhancement predicted by SAR.

Quote Request

Request a Quote for (E)-3-bromo-3-phenylprop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.